3-Fluoroquinolin-8-OL
Overview
Description
3-Fluoroquinolin-8-OL is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and imparts unique properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoroquinolin-8-OL typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a diaza group with a fluoride ion. For example, 3-fluoroquinoline can be synthesized from 3-aminoquinoline through a series of reactions involving halogenation and subsequent substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoroquinolin-8-OL undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinoline ring or other functional groups.
Substitution: Commonly involves nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Reagents such as sodium fluoride (NaF) or potassium fluoride (KF) in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various fluorinated derivatives .
Scientific Research Applications
3-Fluoroquinolin-8-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the production of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 3-Fluoroquinolin-8-OL involves its interaction with specific molecular targets. For instance, in antibacterial applications, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it prevents DNA replication and leads to bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their broad-spectrum antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoroquinolin-8-OL
- 5,6,8-Trifluoroquinoline
- 6-Trifluoromethyl-5,7,8-trifluoroquinoline
Uniqueness
3-Fluoroquinolin-8-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated quinolines, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-fluoroquinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZUUMHSIYTYEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857280 | |
Record name | 3-Fluoroquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142363-59-5 | |
Record name | 3-Fluoro-8-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142363-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoroquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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